molecular formula C8H14F2O3S B2616003 (2,2-Difluorocyclohexyl)methyl methanesulfonate CAS No. 1820736-20-6

(2,2-Difluorocyclohexyl)methyl methanesulfonate

Cat. No.: B2616003
CAS No.: 1820736-20-6
M. Wt: 228.25
InChI Key: CPGQPMOLCRCDSX-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methyl methanesulfonate is a synthetic alkylating agent of interest in medicinal chemistry and drug discovery research. Methanesulfonate (mesylate) esters are widely employed in organic synthesis as versatile intermediates for introducing functional groups via nucleophilic substitution, due to their reactivity as excellent leaving groups . The core structure features a cyclohexyl ring with difluorination at the 2-position; such difluorocyclohexyl motifs are increasingly explored in pharmaceutical research as bioisosteres, with the potential to fine-tune a molecule's metabolic stability, lipophilicity, and conformation . Researchers may utilize this compound to install the (2,2-difluorocyclohexyl)methyl moiety onto nitrogen, oxygen, or sulfur nucleophiles, or to build more complex molecular architectures. As an alkylating agent, its general mode of action involves transferring the (2,2-difluorocyclohexyl)methyl group to nucleophilic sites on target molecules or biomacromolecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-4-2-3-5-8(7,9)10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQPMOLCRCDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclohexyl)methyl methanesulfonate typically involves the reaction of (2,2-Difluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Scientific Research Applications

The biological activity of (2,2-Difluorocyclohexyl)methyl methanesulfonate is primarily attributed to its alkylating properties, which can interfere with DNA replication and repair mechanisms. Similar compounds have demonstrated mutagenic potential, raising concerns about their safety in biological applications. Key findings include:

  • Mutagenicity : Studies indicate that this compound may induce DNA damage, similar to methyl methanesulfonate, which has been classified as a carcinogen.
  • Cell Line Studies : Interaction studies have shown that this compound can induce mutations in various cell lines, necessitating further investigation into its safety profile.

Applications in Pharmaceutical Development

This compound holds promise as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may facilitate the development of new drugs with specific biological activities. Potential applications include:

  • Drug Design : As a building block for synthesizing novel therapeutics targeting specific diseases.
  • Biological Assays : Utilized in assays to evaluate mutagenic effects and the mechanisms of action of other compounds.

Case Study 1: Mutagenicity Assessment

Research conducted on the mutagenic effects of this compound involved exposure of bacterial strains to varying concentrations. Results indicated significant increases in mutation rates compared to controls, aligning with findings from related compounds like methyl methanesulfonate .

Case Study 2: Interaction with Biological Systems

Studies have shown that this compound interacts with DNA repair mechanisms in mammalian cells. This interaction can lead to strand breaks and mutations, highlighting the need for careful handling in laboratory settings.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl MethanesulfonateSimple methyl ester of methanesulfonic acidKnown mutagen; widely used in genetic research
Ethyl MethanesulfonateEthyl group instead of methylSimilar reactivity; used in organic synthesis
(3,3-Difluorocyclohexyl)methyl MethanesulfonateSimilar difluorinated cyclohexane structureMay exhibit different reactivity patterns

The table illustrates how this compound compares with other compounds that share structural similarities but may differ significantly in biological activity and applications.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various chemical transformations, where the compound acts as an intermediate or reagent .

Comparison with Similar Compounds

Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate

Structural Similarities :

  • Contains two methanesulfonate groups attached to a cyclohexane ring via methylene bridges.
  • The cyclohexane backbone is unfluorinated.

Key Differences :

  • Reactivity: The presence of two methanesulfonate groups increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the mono-substituted target compound.
  • Solubility : The additional sulfonate group enhances hydrophilicity, whereas the fluorinated target compound may exhibit lower solubility in polar solvents due to fluorine’s electron-withdrawing effects .
Property (2,2-Difluorocyclohexyl)methyl Methanesulfonate Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate
Molecular Formula C₉H₁₅F₂O₃S C₁₀H₁₈O₆S₂
Fluorine Substitution 2,2-Difluoro None
Sulfonate Groups 1 2
Applications Alkylating agent, intermediate synthesis Potential crosslinking agent, polymer chemistry

Ethyl 2-(4,4-Difluorocyclohexyl)acetate

Structural Similarities :

  • Features a difluorocyclohexyl group (4,4-difluoro substitution).
  • Contains an ester functional group.

Key Differences :

  • Functional Group Reactivity : The methanesulfonate group in the target compound is a superior leaving group compared to the acetate ester, enabling faster alkylation reactions.
  • Electronic Effects: Fluorine substitution at the 4,4-positions (vs.

N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide Salts

Structural Similarities :

  • Incorporates a difluorocyclohexylmethyl group.
  • Sulfonamide moiety shares sulfur-based functionality.

Key Differences :

  • Stability : Sulfonamide salts are typically more stable under physiological conditions compared to methanesulfonate esters, which hydrolyze readily in aqueous environments .

Research Findings and Data Analysis

Reactivity Trends

  • Nucleophilic Substitution: Methanesulfonate esters exhibit higher reactivity than acetates or sulfonamides. The target compound’s 2,2-difluoro substitution may slow hydrolysis compared to non-fluorinated analogs due to increased steric hindrance .
  • Thermal Stability : Fluorinated cyclohexyl groups enhance thermal stability. For example, ethyl 2-(4,4-difluorocyclohexyl)acetate decomposes at ~200°C, while the target compound likely exceeds this due to stronger C–F bonds .

Biological Activity

(2,2-Difluorocyclohexyl)methyl methanesulfonate is a synthetic compound with significant biological activity primarily attributed to its alkylating properties. Alkylating agents are known for their ability to modify DNA, leading to mutations and potential carcinogenic effects. This article explores the biological activity of this compound, including its mechanisms of action, mutagenic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a difluorinated cyclohexane ring attached to a methyl methanesulfonate group. Its synthesis can be achieved through various methods, optimizing yield and purity. The specific substitution pattern on the cyclohexane ring is believed to influence its biological activity differently compared to structurally similar compounds.

This compound acts as a direct-acting alkylating agent. It can form covalent bonds with nucleophilic sites on DNA, leading to:

  • DNA Damage : Induction of single-strand breaks and cross-linking.
  • Mutagenesis : Alteration of base pairing during DNA replication.
  • Carcinogenesis : Potentially initiating tumorigenesis through genetic mutations.

Mutagenic Properties

Research indicates that compounds related to this compound exhibit significant mutagenic effects. For instance, methyl methanesulfonate (MMS), a closely related compound, has been classified as a carcinogen due to its ability to induce mutations in various cell lines.

CompoundTypeMechanismReference
Methyl MethanesulfonateAlkylating AgentInduces DNA damage; known mutagen
Ethyl MethanesulfonateAlkylating AgentSimilar reactivity; used in genetic research
3-Fluoropropyl MethanesulfonateAlkylating AgentDifferent biological activity due to chain length

Study 1: In Vivo Effects

A study involving the administration of MMS in mice showed that it resulted in significant tumor formation. Mice treated with MMS developed thymomas at a higher incidence than control groups, indicating its potent carcinogenic potential .

Study 2: Genetic Effects

In vitro studies demonstrated that this compound induces sister chromatid exchanges and chromosomal aberrations in mammalian cells. These findings align with the established effects of other alkylating agents .

Study 3: DNA Fragmentation

Research has shown that treatment with MMS leads to heat-labile DNA damage, which is not solely due to double-strand breaks but involves complex interactions within cellular repair mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2,2-Difluorocyclohexyl)methyl methanesulfonate with high purity?

Answer:
The synthesis typically involves esterification of the corresponding alcohol precursor with methanesulfonyl chloride under controlled conditions. Key steps include:

  • Precursor Activation : React the cyclohexanol derivative (e.g., 2,2-difluorocyclohexanol) with methanesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Base Selection : Use tertiary amines like triethylamine or pyridine to scavenge HCl, ensuring a pH >7 to prevent acid-catalyzed degradation .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity. Confirm purity via HPLC or NMR (e.g., absence of unreacted alcohol at δ 1.5–2.0 ppm) .

Basic: How can researchers ensure the structural integrity of this compound during synthesis?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Analysis : Verify the methanesulfonate group via characteristic singlet peaks at δ 3.0–3.3 ppm (CH3SO3) and fluorinated cyclohexyl protons at δ 4.5–5.0 ppm.
  • Mass Spectrometry : Electrospray ionization (ESI) or GC-MS confirms the molecular ion peak (e.g., m/z 254.2 [M+H]+).
  • HPLC Purity Check : Utilize a Zorbax SB-C18 column (150 × 4.6 mm, 3.5 µm) with UV detection at 210 nm; retention time consistency ensures no degradation .

Advanced: What analytical challenges arise when quantifying trace levels of this compound in complex matrices?

Answer:
Key challenges include:

  • Matrix Interference : Co-eluting impurities in APIs or biological samples can mask the analyte. Mitigate via solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) using ethyl acetate .
  • Sensitivity Limits : Achieve sub-ppm detection using LC-MS/MS in MRM mode (e.g., transitions m/z 254 → 96 for quantification). Calibrate with standards spiked at 0.0025–0.3 µg/mL (R² ≥0.999) .
  • Stability Issues : Store samples at ≤10°C and analyze within 5 hours to prevent hydrolysis of the sulfonate ester .

Advanced: How do regulatory guidelines inform the acceptable limits of methanesulfonate derivatives in pharmaceutical research?

Answer:

  • EMA/FDA Thresholds : For genotoxic impurities like methanesulfonates, the permitted daily exposure (PDE) is calculated based on the TTC (Threshold of Toxicological Concern) . For example, if the API’s maximum daily dose is 1 g, the limit for this compound is ≤7.5 µg/g .
  • Analytical Validation : Methods must meet ICH Q2(R1) criteria: specificity (no interference at analyte RT), accuracy (80–120% recovery), and precision (%RSD ≤10%) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis and handling.
  • Spill Management : Absorb small spills with vermiculite; large spills require evacuation and neutralization with sodium bicarbonate.
  • Waste Disposal : Collect in sealed containers labeled “halogenated organic waste” and incinerate at ≥1000°C to prevent environmental release .

Advanced: How can researchers reconcile discrepancies in dose-response models for methanesulfonate-induced genotoxicity?

Answer:

  • Nonlinear Threshold Models : For compounds like methyl methanesulfonate, the Lutz model (p <0.05) may better fit micronucleus assay data than linear models, indicating a dose threshold below which genotoxicity is negligible. Validate via comet assay or Ames test at low doses (0.1–1 µg/mL) .
  • Mechanistic Studies : Use DNA adduct quantification (e.g., LC-MS/MS) to correlate alkylation levels with mutagenic outcomes, resolving apparent contradictions between in vitro and in vivo results .

Advanced: What environmental monitoring strategies are effective for detecting this compound in aquatic systems?

Answer:

  • Biosensors : Deploy lux-biosensors using Vibrio fischeri to detect alkylating agents via bioluminescence inhibition (EC50 ~10 µg/L).
  • Microextraction Techniques : Combine solid-phase microextraction (SPME) with GC-MS for ppb-level detection in water samples.
  • Ecotoxicology Profiling : Assess acute toxicity in Daphnia magna (48h LC50) and bioaccumulation potential using logP values (estimated ~2.5) .

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